6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
Overview
Description
6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is a synthetic organic compound with the molecular formula C17H16FN3O3. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of Fluorine and Methyl Groups: Fluorination and methylation can be achieved using reagents like fluorine gas or methyl iodide under controlled conditions.
Attachment of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are necessary to fully elucidate its mechanism .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Fluoroquinolones: A class of antibiotics with a similar quinoline core.
Nitroquinolines: Compounds with nitro groups attached to the quinoline ring.
Uniqueness
6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
6-fluoro-2-methyl-N-(3-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c1-11-5-6-12-9-13(18)7-8-16(12)20(11)17(22)19-14-3-2-4-15(10-14)21(23)24/h2-4,7-11H,5-6H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSQLTJAUOIPON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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